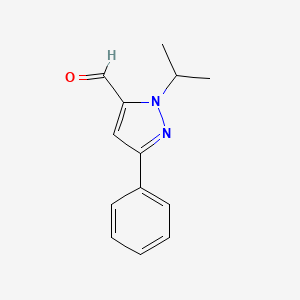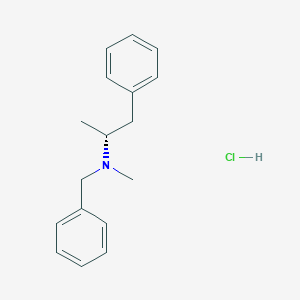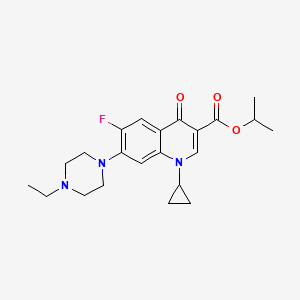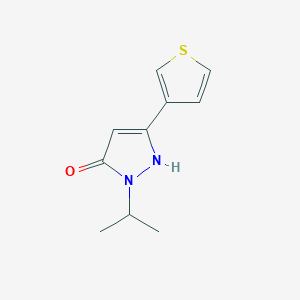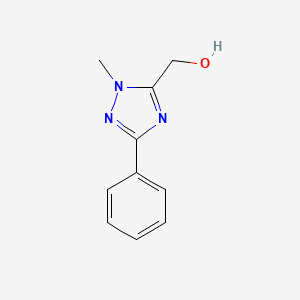
Cholamine Bromide Hydrobromide-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholamine Bromide Hydrobromide-15N is a compound that has garnered significant interest in the scientific community due to its unique properties and applications. It is a labeled compound where the nitrogen atom is replaced with the isotope 15N, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for metabolite profiling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholamine Bromide Hydrobromide-15N involves the incorporation of the 15N isotope into the cholamine structure. This is typically achieved by using 15N-labeled ammonia or ammonium salts as starting materials. The reaction conditions often involve the use of bromine and hydrobromic acid to introduce the bromide and hydrobromide groups, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Cholamine Bromide Hydrobromide-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Halogen substitution reactions are common, where the bromide can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Cholamine Bromide Hydrobromide-15N is widely used in scientific research due to its unique properties:
Biology: The compound is used in labeling studies to track metabolic processes in cells and tissues.
Industry: The compound is used in the production of labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of Cholamine Bromide Hydrobromide-15N involves its ability to act as a tracer in metabolic studies. The 15N isotope provides enhanced resolution and sensitivity in NMR and MS, allowing for the precise detection and quantification of metabolites. The compound interacts with carboxyl-containing metabolites, facilitating their detection and analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline Chloride: Another cholamine derivative but with chloride instead of bromide.
Choline Bromide: Similar structure but without the 15N isotope.
Choline Iodide: Contains iodide instead of bromide.
Uniqueness
Cholamine Bromide Hydrobromide-15N is unique due to the presence of the 15N isotope, which significantly enhances its utility in NMR and MS applications. This makes it a powerful tool for metabolite profiling and other analytical techniques .
Eigenschaften
Molekularformel |
C5H16Br2N2 |
|---|---|
Molekulargewicht |
265.00 g/mol |
IUPAC-Name |
2-(15N)azanylethyl(trimethyl)azanium;bromide;hydrobromide |
InChI |
InChI=1S/C5H15N2.2BrH/c1-7(2,3)5-4-6;;/h4-6H2,1-3H3;2*1H/q+1;;/p-1/i6+1;; |
InChI-Schlüssel |
NXHOZHHNVARBSS-SNHBFGBXSA-M |
Isomerische SMILES |
C[N+](C)(C)CC[15NH2].Br.[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCN.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


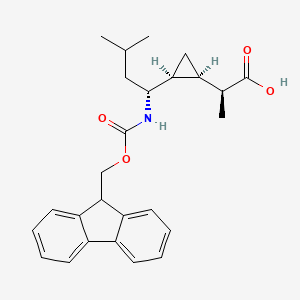


![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

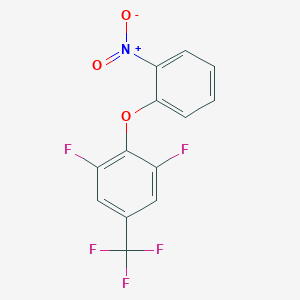
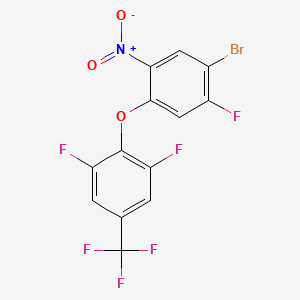
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
